4-(2-Benzoimidazol-1-YL-acetylamino)-benzoic acid oxalate

Description

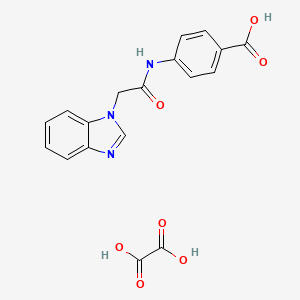

4-(2-Benzoimidazol-1-YL-acetylamino)-benzoic acid oxalate is a synthetic organic compound featuring a benzoimidazole core linked via an acetylated amine group to a benzoic acid moiety, with an oxalate counterion. Its commercial availability is noted in pharmaceutical sales catalogs, indicating its use as a building block in drug discovery .

Properties

IUPAC Name |

4-[[2-(benzimidazol-1-yl)acetyl]amino]benzoic acid;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3.C2H2O4/c20-15(18-12-7-5-11(6-8-12)16(21)22)9-19-10-17-13-3-1-2-4-14(13)19;3-1(4)2(5)6/h1-8,10H,9H2,(H,18,20)(H,21,22);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXIHRQCKBTUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)C(=O)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Benzoimidazol-1-YL-acetylamino)-benzoic acid oxalate is a compound with notable potential in the field of medicinal chemistry, particularly concerning its biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzoimidazole moiety linked to an acetylamino group and an oxalate salt. Its structural formula can be represented as follows:

This structure is integral to its biological activity, influencing interactions with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in metabolic processes that convert pyruvate to lactate. Inhibition of LDH can lead to decreased production of oxalate, which is crucial in conditions like primary hyperoxaluria and calcium oxalate kidney stone formation .

1. Kidney Disease Treatment

The compound has shown promise in treating primary hyperoxaluria by inhibiting LDHA and LDHB activities. In a study involving mice, administration of the compound resulted in a 47-58% reduction in urinary oxalate levels, demonstrating its effectiveness in managing oxalate production .

2. Case Studies

A notable case involved the treatment of a patient with idiopathic hyperoxaluria using the compound, leading to significant improvements in urinary oxalate levels and a reduction in stone formation risk. This aligns with findings from animal models where similar reductions were observed .

Table 1: Summary of Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on structural analogs listed in sales catalogs (e.g., 5-methyl-3,4-hexadien-1-amine, 3-amino-6-bromo-2-fluorobenzotrifluoride) , we can hypothesize key comparison parameters:

Table 1: Hypothetical Comparison Based on Structural Features

| Compound Name | Core Structure | Functional Groups | Potential Applications |

|---|---|---|---|

| 4-(2-Benzoimidazol-1-YL-acetylamino)-benzoic acid oxalate | Benzoimidazole + benzoic acid | Acetylamino, oxalate salt | Drug intermediate, enzyme inhibition |

| 5-Methyl-3,4-hexadien-1-amine | Aliphatic amine | Unsaturated hydrocarbon chain | Polymer chemistry, ligand synthesis |

| 3-Amino-6-bromo-2-fluorobenzotrifluoride | Halogenated benzene | Bromo, fluoro, trifluoromethyl | Agrochemicals, medicinal chemistry |

Key Observations :

- Bioactivity : The benzoimidazole moiety in the target compound may confer stronger binding to biological targets compared to aliphatic amines (e.g., 5-methyl-3,4-hexadien-1-amine) .

- Solubility: The oxalate salt likely enhances aqueous solubility relative to non-ionic analogs like ethyl 5-ethyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate .

- Synthetic Utility: Halogenated analogs (e.g., 3-amino-6-bromo-2-fluorobenzotrifluoride) are more suited for cross-coupling reactions, whereas the target compound’s acetylated amino group may facilitate peptide-like modifications.

Research Findings and Limitations

No experimental data (e.g., crystallography, bioassays) for the target compound are present in the provided evidence. However, the SHELX software suite is widely used for small-molecule crystallography, suggesting that structural studies of this compound, if conducted, would likely employ SHELXL for refinement. The absence of peer-reviewed studies in the evidence underscores the need to consult specialized databases (e.g., SciFinder, Reaxys) for authoritative data.

Critical Analysis of Evidence Gaps

The available evidence is insufficient for a rigorous comparison. Critical missing information includes:

- Physicochemical Properties : Melting point, solubility, stability.

- Pharmacological Data : IC50 values, toxicity profiles.

- Structural Data : X-ray crystallography or NMR results.

Commercial listings confirm the compound’s existence but lack scientific context. For a definitive comparison, studies analogous to those performed with SHELX-refined structures are required.

Recommendations for Further Research

To address evidence limitations:

Database Mining : Query PubMed, CAS, or ChEMBL for bioactivity data.

Crystallographic Studies : Use SHELXL to resolve the compound’s 3D structure and compare it with benzoimidazole derivatives.

Experimental Assays : Test enzymatic inhibition or receptor-binding activity against analogs.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.